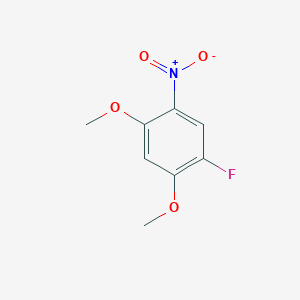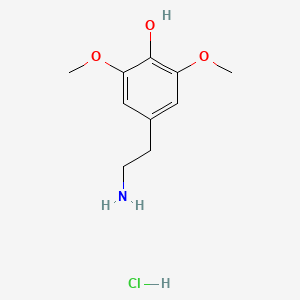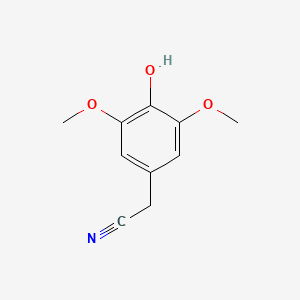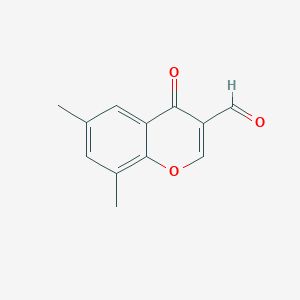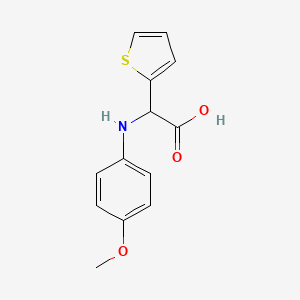
2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the preparation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid . This suggests that similar methods could potentially be applied to synthesize the compound , possibly involving the use of methoxy-substituted aniline and thiophene derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, 1H NMR, and mass analysis . Additionally, the stereochemical structure of a similar compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined by X-ray crystallography . These techniques could be employed to analyze the molecular structure of 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid to confirm its stereochemistry and ensure the purity of the synthesized compound.
Chemical Reactions Analysis
The papers describe reactions involving the formation of thiadiazole derivatives and the regio- and stereoselective reactions of hexahydropyrimidine-2-thiones with arylamines . These reactions indicate that the methoxy and anilino groups can participate in chemical reactions under acidic conditions, which could be relevant when considering the reactivity of 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid in various chemical environments.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid are not directly reported in the papers, the antimicrobial activities of related thiadiazole derivatives suggest that the compound may also exhibit biological activity. The solubility, melting point, and other physical properties would need to be determined experimentally, as would the compound's stability under different conditions and its potential for forming salts or esters.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Thiadiazole Derivatives : A study by Noolvi et al. (2016) demonstrated the synthesis of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, indicating the potential for synthesizing bioactive derivatives from similar compounds (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antispasmodic Activity : Research by McMillan and Scott (1956) on similar derivatives, like α-(2-cycloalkenyl)-2-thienylacetic acids, revealed notable antispasmodic activity, which is significant for therapeutic applications (McMillan & Scott, 1956).
Asymmetric Hydrogenation : Stoll and Süess (1974, 1975) conducted studies on asymmetric hydrogenation of similar compounds, yielding products like (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid with high optical purity, illustrating the compound's relevance in stereoselective synthesis (Stoll & Süess, 1974), (Stoll & Süess, 1975).
Pharmacological Applications
Antimicrobial and Antitubercular Agents : Yar et al. (2006) synthesized phenoxy acetic acid derivatives, including those related to 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid, demonstrating their potential as anti-mycobacterial agents (Yar, Siddiqui, & Ali, 2006).
Chemical Synthesis of Biologically Active Compounds : The study by Miszke et al. (2008) on the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives highlights the broader context of utilizing similar compounds in synthesizing biologically active molecules with potential antimicrobial properties (Miszke et al., 2008).
Propriétés
IUPAC Name |
2-(4-methoxyanilino)-2-thiophen-2-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-6-4-9(5-7-10)14-12(13(15)16)11-3-2-8-18-11/h2-8,12,14H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWPIJKTTXHAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374870 |
Source


|
| Record name | 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid | |
CAS RN |
199461-24-0 |
Source


|
| Record name | 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

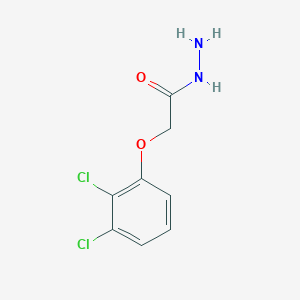

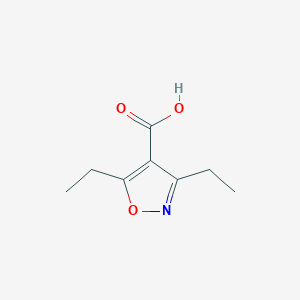



![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

